

Application Notes and Protocols for Tryptamine Hydrochloride in Cell Culture

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Compound of Interest		
Compound Name:	Tryptamine hydrochloride	
Cat. No.:	B167248	Get Quote

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Introduction

Tryptamine, a monoamine alkaloid derived from the amino acid tryptophan, and its hydrochloride salt are of significant interest in biomedical research due to their diverse biological activities.[1][2] Tryptamine and its derivatives have been investigated for their potential as anticancer, antimicrobial, and psychoactive agents.[1][3] In cell culture, **tryptamine hydrochloride** is utilized to study its effects on cell viability, proliferation, migration, and apoptosis. These studies are crucial for understanding its mechanisms of action and evaluating its therapeutic potential.

This document provides detailed protocols for utilizing **tryptamine hydrochloride** in various cell culture-based assays and summarizes its effects on different cell lines.

Data Presentation

The cytotoxic effects of tryptamine have been evaluated in several cancer cell lines, with IC50 values showing significant variability depending on the cell type.

Table 1: Cytotoxicity of Tryptamine in Various Human Cell Lines



Cell Line	Cancer Type	IC50 (mM)	Assay	Reference
PC-3	Prostate Cancer	0.24 ± 0.01	MTT	[4]
LNCaP	Prostate Cancer	0.037 ± 0.001	MTT	[4]
A549	Lung Cancer	0.35 - 0.46	MTT	[1]
HepG2	Liver Cancer	0.35 - 0.46	MTT	[1]
PANC-1	Pancreatic Cancer	0.35 - 0.46	MTT	[1]
RWPE-1	Normal Prostate	0.71 ± 0.06	MTT	[4]
HeLa	Cervical Cancer	> 0.05	Not specified	[5][6]
ВЈ	Normal Fibroblast	> 0.05	Not specified	[5]

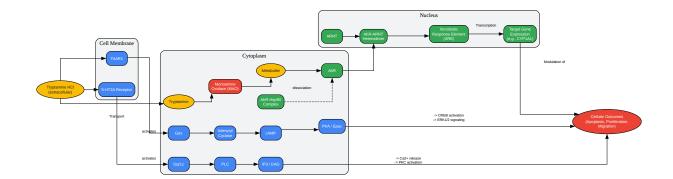
Note: One study indicated that tryptamine itself was inactive in HeLa cancer cell lines and BJ normal fibroblasts at concentrations greater than 50 μ M, while certain synthetic derivatives of tryptamine showed significant cytotoxicity in various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[3][5][6]

Signaling Pathways

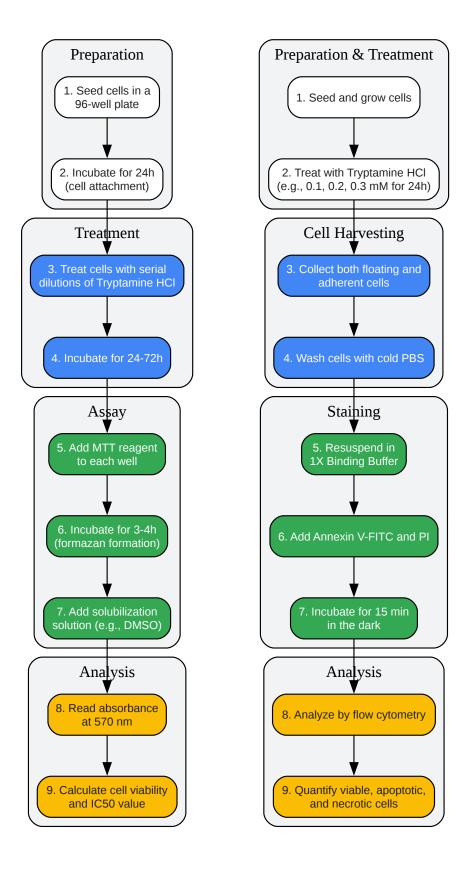
Tryptamine exerts its cellular effects by interacting with multiple signaling pathways. The primary known mechanisms involve the Aryl Hydrocarbon Receptor (AhR), Serotonin Receptors (5-HTR), and Trace Amine-Associated Receptor 1 (TAAR1).

Tryptamine-Induced Signaling Pathways

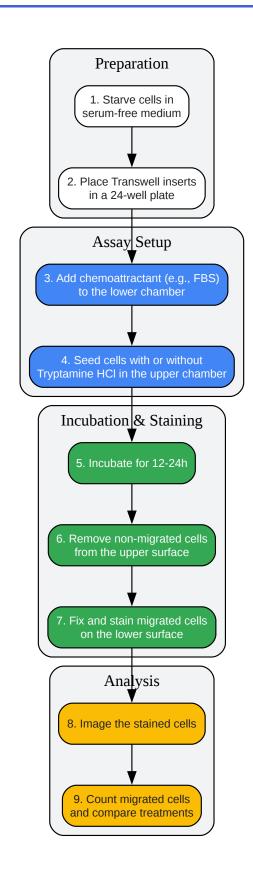












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